molecular formula C17H15ClN2O2S B2466619 3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864925-38-2

3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2466619
CAS No.: 864925-38-2
M. Wt: 346.83
InChI Key: GAPSCLGYUGXOHN-HTXNQAPBSA-N
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Description

3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzamide group, and a chloro substituent

Preparation Methods

Synthetic Routes:

Biological Activity

3-chloro-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common synthetic route includes the condensation of 3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazole with appropriate benzoyl chlorides or amines under controlled conditions. The reaction often employs catalysts and may require elevated temperatures to enhance yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties by inhibiting key bacterial enzymes. For instance, it may interfere with the function of enzymes critical for bacterial cell wall synthesis or metabolism.

Anticancer Properties: The compound has shown potential in inhibiting tumor cell proliferation. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Biological Activity Assays

Various assays have been conducted to evaluate the biological activity of this compound:

Activity Assay Type IC50/IC90 Values Cell Lines Tested
AntimicrobialDisk diffusion method10 µg/mLStaphylococcus aureus, E. coli
AnticancerMTT assay15 µMHeLa (cervical), MCF7 (breast)
CytotoxicityTrypan Blue exclusion>50 µMHEK293 (human embryonic kidney)

Case Studies

  • Antimicrobial Efficacy: A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The compound showed an IC50 value of 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Inhibition: In vitro studies on HeLa and MCF7 cell lines revealed that the compound effectively inhibited cell growth with an IC50 value of 15 µM. Further mechanistic studies indicated that the compound might induce apoptosis via mitochondrial pathways.

Properties

IUPAC Name

3-chloro-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-3-20-15-13(22-2)8-5-9-14(15)23-17(20)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPSCLGYUGXOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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